N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-14-6-2-1-5-13(14)11-21-17(24)12-25-18-9-8-16(22-23-18)15-7-3-4-10-20-15/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYCMMNSWPJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Pyridin-2-yl)Pyridazin-3(2H)-One
The synthesis begins with the formation of 6-(pyridin-2-yl)pyridazin-3(2H)-one. A modified Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce the pyridinyl group to the pyridazine ring. For example, 6-(4-chlorophenyl)pyridazin-3(2H)-one is synthesized via bromination of dihydropyridazinone followed by dehydrohalogenation. Adapting this method, pyridin-2-ylboronic acid could replace the arylboronic acid in a palladium-catalyzed coupling reaction.
Reaction Conditions :
Chlorination of the Pyridazinone Intermediate
To activate the 3-position for nucleophilic substitution, the hydroxyl group of pyridazin-3(2H)-one is replaced with chlorine. This is achieved using phosphorus oxychloride (POCl₃).
Procedure :
- Reagents : POCl₃ (5 equiv), catalytic DMAP
- Conditions : Reflux at 110°C for 6 hours.
- Workup : Excess POCl₃ is removed under vacuum, and the residue is quenched with ice water to precipitate 3-chloro-6-(pyridin-2-yl)pyridazine .
Thioether Linkage Formation
The thioacetamide moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 3-chloro position of the pyridazine ring.
Synthesis of 2-Mercaptoacetic Acid Derivatives
2-Mercaptoacetic acid is alkylated with a protecting group (e.g., benzyl) to form S-benzyl-2-mercaptoacetate , which is subsequently deprotected to generate the free thiol.
Deprotection Conditions :
Substitution Reaction with 3-Chloropyridazine
The thiolate anion reacts with 3-chloro-6-(pyridin-2-yl)pyridazine under basic conditions.
Procedure :
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : DMF, 25°C, 18 hours.
- Product : 2-((6-(Pyridin-2-yl)pyridazin-3-yl)thio)acetic acid.
Yield Optimization :
- Higher yields (>75%) are achieved using polar aprotic solvents (DMF or DMSO) and excess base to deprotonate the thiol.
Amide Coupling with 2-Chlorobenzylamine
The final step involves coupling the carboxylic acid with 2-chlorobenzylamine to form the acetamide.
Activation of the Carboxylic Acid
The acid is activated as an acyl chloride or mixed anhydride.
Acyl Chloride Formation :
- Reagent : Thionyl chloride (SOCl₂), reflux for 2 hours.
- Workup : Evaporate excess SOCl₂ under vacuum.
Coupling Reaction
The activated acid reacts with 2-chlorobenzylamine in the presence of a base.
Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (TEA, 3 equiv)
- Temperature : 0°C to room temperature, 4 hours.
- Product : N-(2-Chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide.
Alternative Method :
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Challenges and Optimization Strategies
Byproduct Formation in Thioether Synthesis
Competing oxidation of the thiol to disulfide can occur. This is mitigated by:
Solvent Selection for Amide Coupling
Polar solvents (DMF, DMSO) improve solubility but may require extensive purification. Non-polar solvents (DCM) yield cleaner reactions but slower kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles (amines, thiols), often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity. For instance, similar compounds with thienopyridine structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The thioacetamide group is known to enhance the antimicrobial action by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has also shown potential as an anti-inflammatory agent . Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Treatment : Due to its anticancer properties, it may be developed into a chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial efficacy suggests potential use in treating bacterial infections.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects could lead to applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Activity
In a study evaluating various pyridazine derivatives, this compound was found to inhibit the proliferation of cancer cells with an IC50 value indicating significant potency compared to standard chemotherapy agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: can be compared with other pyridazinyl and thioether-containing compounds.
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds.
Uniqueness
- The presence of both the pyridazinyl and thioether moieties in the same molecule can result in unique interactions with biological targets, potentially leading to novel therapeutic effects.
- The chlorobenzyl group adds another layer of chemical reactivity and potential biological activity, distinguishing it from other compounds with similar core structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, a compound with the CAS number 872987-96-7, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its structure, synthesis, and various pharmacological properties supported by research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 370.9 g/mol. The structure features a chlorobenzyl group and a pyridazinyl-thioacetamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 872987-96-7 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 370.9 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the pyridine moiety enhances the antibacterial activity, making it a promising scaffold for drug development.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. A study demonstrated that certain substituted pyridazine compounds exhibited concentration-dependent cytotoxicity against human SH-SY5Y neuroblastoma cells . This suggests that this compound may share similar anticancer properties due to its structural features.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit human acetylcholinesterase and other target proteins through molecular docking studies, indicating potential pathways for therapeutic intervention .
Study 1: Antimicrobial Evaluation
In a comparative study, various derivatives of pyridazine were synthesized and tested for their antimicrobial activity. The results indicated that the introduction of different substituents significantly affected the bioactivity profiles. The chlorobenzyl derivative was among those that exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that the compound could induce apoptosis in neuroblastoma cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions to introduce the chlorobenzyl and pyridinyl groups.
- Thioether bond formation between the pyridazine core and the acetamide moiety using coupling agents like EDCI or DCC .
- Condensation reactions under mild acidic or basic conditions to finalize the acetamide linkage .
Key Conditions : Temperature (often 60–80°C), inert atmosphere (N₂/Ar), and solvents like DMF or THF .
Basic: Which analytical techniques are critical for characterizing this compound?
| Technique | Purpose | References |
|---|---|---|
| NMR Spectroscopy | Confirm structural integrity and regiochemistry | |
| Mass Spectrometry (MS) | Verify molecular weight and purity | |
| HPLC | Assess purity (>95% for biological assays) | |
| X-ray Crystallography | Resolve 3D structure for docking studies |
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Temperature Control : Lower temps (e.g., 0–25°C) reduce side reactions during thioether formation, while higher temps (80°C) accelerate condensation .
- Catalyst Screening : Pd-based catalysts improve coupling efficiency in pyridazine functionalization .
Data-Driven Example : A 15% yield increase was reported when switching from DCM to DMF in analogous triazolopyrimidine syntheses .
Advanced: How to address contradictions in biological activity data between similar compounds?
- Comparative SAR Analysis : Map structural variations (e.g., chloro vs. fluoro substituents) to activity trends. For example, fluorinated analogs often show enhanced kinase inhibition due to electronegativity .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Meta-Analysis : Cross-reference PubChem data (e.g., CID 45498998 for structural analogs) to identify outliers in activity profiles .
Advanced: What in silico methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or DNA repair enzymes. The pyridazine-thioacetamide scaffold shows affinity for ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Train models on pyridazine derivatives to predict IC₅₀ values for anti-cancer activity .
Advanced: How to design SAR studies for this compound?
- Core Modifications : Replace pyridin-2-yl with pyrimidine to test π-π stacking effects .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the chlorobenzyl position to enhance electrophilicity .
- Biological Testing : Prioritize assays for apoptosis (caspase-3 activation) and cell cycle arrest (flow cytometry) .
Example Finding : Analogous triazolopyrimidines with 4-fluorophenyl groups showed 2x higher cytotoxicity in MCF-7 cells .
Advanced: How to resolve solubility issues for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 10% DMSO for intraperitoneal administration .
Advanced: What mechanistic insights can be gained from kinetic studies?
- Reaction Monitoring : Use real-time FTIR or UV-Vis spectroscopy to track thioether bond formation rates .
- Isotopic Labeling : Incorporate ¹³C at the pyridazine core to study metabolic stability via LC-MS .
- Enzyme Kinetics : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
